molecular formula C17H23NO3SSi B14342519 N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide CAS No. 106323-95-9

N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide

Cat. No.: B14342519
CAS No.: 106323-95-9
M. Wt: 349.5 g/mol
InChI Key: RMSVAOAAMYKQMS-UHFFFAOYSA-N
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Description

N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide is a complex organic compound that features both a benzenesulfonamide group and a trimethylsilyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenethylamine with trimethylsilyl chloride to form the trimethylsilyl ether. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine
  • 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]

Uniqueness

N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide is unique due to the combination of its sulfonamide and trimethylsilyl ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

106323-95-9

Molecular Formula

C17H23NO3SSi

Molecular Weight

349.5 g/mol

IUPAC Name

N-[2-(4-trimethylsilyloxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H23NO3SSi/c1-23(2,3)21-16-11-9-15(10-12-16)13-14-18-22(19,20)17-7-5-4-6-8-17/h4-12,18H,13-14H2,1-3H3

InChI Key

RMSVAOAAMYKQMS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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